1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-5-(2,3,4-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole
CAS No.: 301194-34-3
Cat. No.: VC4450574
Molecular Formula: C26H27FN2O3
Molecular Weight: 434.511
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 301194-34-3 |
|---|---|
| Molecular Formula | C26H27FN2O3 |
| Molecular Weight | 434.511 |
| IUPAC Name | 2-(3,4-dimethylphenyl)-5-(4-fluorophenyl)-3-(2,3,4-trimethoxyphenyl)-3,4-dihydropyrazole |
| Standard InChI | InChI=1S/C26H27FN2O3/c1-16-6-11-20(14-17(16)2)29-23(15-22(28-29)18-7-9-19(27)10-8-18)21-12-13-24(30-3)26(32-5)25(21)31-4/h6-14,23H,15H2,1-5H3 |
| Standard InChI Key | YZFTUOVKZJKZIL-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)N2C(CC(=N2)C3=CC=C(C=C3)F)C4=C(C(=C(C=C4)OC)OC)OC)C |
Introduction
Chemical Identity and Structural Features
The molecular formula of 1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-5-(2,3,4-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole is C26H27FN2O3, yielding a molecular weight of 434.511 g/mol. The pyrazoline core (4,5-dihydro-1H-pyrazole) adopts a partially saturated five-membered ring structure, distinguishing it from fully aromatic pyrazoles. Key substituents include:
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A 3,4-dimethylphenyl group at position 1, contributing hydrophobic interactions.
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A 4-fluorophenyl group at position 3, introducing electronegativity and potential hydrogen-bonding capabilities.
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A 2,3,4-trimethoxyphenyl group at position 5, offering steric bulk and methoxy-mediated solubility modulation.
The fluorine atom at the para position of the phenyl ring enhances metabolic stability, while the methoxy groups may facilitate interactions with oxygen-rich binding pockets in biological targets .
Synthesis and Preparation
The synthesis of this compound follows multi-step protocols common to pyrazoline derivatives, typically involving condensation, cyclization, and functionalization steps . A generalized route, adapted from methodologies in the literature, is outlined below:
Claisen-Schmidt Condensation
Reaction of 4-fluoroacetophenone with a substituted benzaldehyde (e.g., 2,3,4-trimethoxybenzaldehyde) under basic conditions yields a chalcone intermediate (3-(2,3,4-trimethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one) .
Example Conditions:
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Reagents: 4-fluoroacetophenone (1 eq), 2,3,4-trimethoxybenzaldehyde (1 eq), NaOH (30% in ethanol).
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Reaction Time: 4–16 hours at room temperature.
Cyclization to Pyrazoline
Treatment of the chalcone intermediate with hydrazine hydrate induces cyclization, forming the pyrazoline core.
Example Conditions:
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Reagents: Hydrazine hydrate (2 eq), ethanol.
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Reaction Time: 6–12 hours under reflux.
Suzuki-Miyaura Coupling
| Step | Intermediate | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Chalcone | NaOH, ethanol, RT | 70–85 |
| 2 | Pyrazoline | Hydrazine, reflux | 60–75 |
| 3 | Final product | Suzuki coupling | 50–65 |
Physicochemical Properties
While direct experimental data for this compound remain limited, inferences can be drawn from structurally similar pyrazolines :
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to methoxy groups; limited aqueous solubility.
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Stability: Expected stability under ambient conditions, with degradation risks under strong acidic/basic environments.
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Spectroscopic Signatures:
| Compound | Target Activity | IC50/GI50 | Source |
|---|---|---|---|
| 4a (Thieme et al.) | HCT-116 cytotoxicity | 0.018 µM | |
| TR998 (Ferrara thesis) | Tubulin polymerization | <1 µM |
Challenges and Future Directions
Despite its promise, several hurdles must be addressed:
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Synthetic Complexity: Low yields in cross-coupling steps (50–65%) necessitate optimization .
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Pharmacokinetics: Predicted poor bioavailability due to high molecular weight (>400 Da) and lipophilicity (LogP ~4.2).
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Target Identification: Mechanistic studies are required to elucidate molecular targets.
Proposed strategies include:
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Prodrug Design: Incorporating phosphate or ester groups to enhance solubility.
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Fragment-Based Screening: Identifying minimal pharmacophores for lead optimization.
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